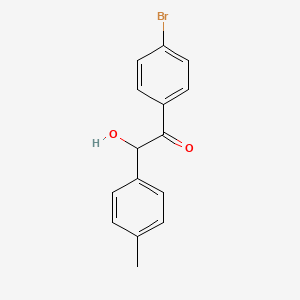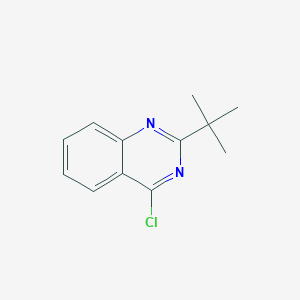
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone
概要
説明
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone is an organic compound with the molecular formula C15H13BrO2 It is characterized by the presence of a bromophenyl group and a hydroxy group attached to an ethanone backbone
作用機序
Target of Action
Similar compounds have been found to interact with gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including HIV .
Mode of Action
This could potentially disrupt the life cycle of the virus, thereby inhibiting its replication .
Biochemical Pathways
Given its potential interaction with gag-pol polyprotein, it may affect the viral replication pathway .
Pharmacokinetics
Similar compounds have shown promising adme properties in in silico studies . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
If it does indeed interact with gag-pol polyprotein, it could potentially inhibit the replication of certain viruses .
生化学分析
Biochemical Properties
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in altered neurotransmission and has implications for studying neurotoxic effects and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species . This oxidative stress can lead to lipid peroxidation, DNA damage, and protein modifications, ultimately affecting cell viability and function. Additionally, this compound has been reported to alter the expression of genes involved in antioxidant defense mechanisms, further highlighting its impact on cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, leading to competitive inhibition . This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in the accumulation of acetylcholine in synaptic clefts and prolonged neurotransmission. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways, thereby affecting cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Over extended periods, the compound may undergo degradation, leading to the formation of metabolites that could have different biological activities. Additionally, prolonged exposure to this compound has been associated with sustained oxidative stress and cellular damage, highlighting the importance of monitoring its temporal effects in experimental setups.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher dosages, it can induce toxic effects, including neurotoxicity and oxidative damage. Studies have identified threshold dosages beyond which the compound’s adverse effects become pronounced, emphasizing the need for careful dosage optimization in preclinical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of metabolites that can be further excreted or may exhibit distinct biological activities. The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it may interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as mitochondria and the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with p-tolylmagnesium bromide, followed by oxidation to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 1-(4-Bromophenyl)-2-oxo-2-p-tolylethanone.
Reduction: 1-(4-Phenyl)-2-hydroxy-2-p-tolylethanone.
Substitution: 1-(4-Methoxyphenyl)-2-hydroxy-2-p-tolylethanone.
科学的研究の応用
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
類似化合物との比較
1-(4-Bromophenyl)-2-hydroxy-2-p-tolylethanone can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-hydroxy-2-p-tolylethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-hydroxy-2-p-tolylethanone: Contains a fluorine atom instead of bromine.
1-(4-Iodophenyl)-2-hydroxy-2-p-tolylethanone: Contains an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom.
特性
IUPAC Name |
1-(4-bromophenyl)-2-hydroxy-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9,14,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCNRDXQMJLJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)


![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)








![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)
![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)
